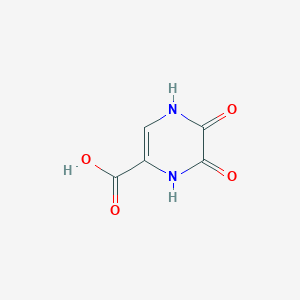

5,6-Dihydroxypyrazine-2-carboxylic acid

Description

BenchChem offers high-quality 5,6-Dihydroxypyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydroxypyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dioxo-1,4-dihydropyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,6,8)(H,7,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJAAQNJIUKDQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504553 |

Source

|

| Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-80-0 |

Source

|

| Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanistic and Pharmacological Profiling of Xanthine Oxidase-Mediated 5-Hydroxypyrazinoic Acid Formation

[2]

Executive Summary

The formation of 5-Hydroxypyrazinoic acid (5-OH-PA) represents the terminal catabolic step in the metabolism of Pyrazinamide (PZA).[1] While PZA requires hydrolysis to Pyrazinoic Acid (PA) to exert bactericidal activity against Mycobacterium tuberculosis, the host enzyme Xanthine Oxidase (XO) subsequently hydroxylates PA to 5-OH-PA.[1] This guide analyzes the enzymology of this conversion, its impact on drug clearance, and the experimental frameworks required to validate this pathway in drug development.

Part 1: Mechanistic Deep Dive

The Enzymatic Architecture

Xanthine Oxidase (EC 1.17.3.[2][3][4][5][6]2) is a molybdoflavoprotein containing two [2Fe-2S] clusters, one FAD cofactor, and a Molybdenum cofactor (Mo-co). The conversion of PA to 5-OH-PA occurs at the Mo-co site via a nucleophilic attack.

The Reaction Mechanism: Unlike cytochrome P450 oxidations which utilize molecular oxygen, XO utilizes water as the source of the oxygen atom incorporated into the substrate.[2]

-

Substrate Binding: Pyrazinoic acid binds to the active site, oriented near the sulfido-molybdenum(VI) center.

-

Nucleophilic Attack: The hydroxyl group coordinated to Mo(VI) attacks the C-5 position of the pyrazine ring.

-

Hydride Transfer: A hydride ion is transferred from C-5 to the sulfido ligand (Mo=S), reducing the center to Mo(IV)-SH.

-

Re-oxidation: The Mo(IV) center is re-oxidized to Mo(VI) via electron transfer to the FAD center (and subsequently to

or

Metabolic Pathway Visualization

The following diagram illustrates the dual pathways of PZA metabolism, highlighting the critical node controlled by XO.

Caption: Metabolic flux of Pyrazinamide. XO drives the hydroxylation of both the parent drug and its active metabolite, PA.[1]

Part 2: Pharmacological Implications

Kinetic Competition & Clearance

XO has broad substrate specificity. PA competes with endogenous purines (hypoxanthine/xanthine) for the active site.

-

Clearance: 5-OH-PA is highly polar and rapidly excreted by the kidneys. High XO activity accelerates the elimination of the active metabolite PA, potentially reducing therapeutic efficacy.

-

Hyperuricemia Paradox: PA inhibits the renal tubular secretion of uric acid. While XO inhibitors (like Allopurinol) are used to treat gout, their co-administration with PZA blocks the conversion of PA to 5-OH-PA.[1][7] This leads to accumulation of PA , which further inhibits uric acid secretion, potentially worsening arthralgia despite Allopurinol's direct inhibition of uric acid synthesis.

Comparative Kinetic Data

The following table summarizes the kinetic parameters of XO for its relevant substrates. Note that PA is a specific substrate for XO, whereas PZA is also metabolized by Aldehyde Oxidase (AO).[1]

| Substrate | Enzyme | Reaction Product | Clinical Relevance | |

| Pyrazinoic Acid (PA) | Xanthine Oxidase | 5-OH-PA | ~200-500 | Major clearance route; determines PA half-life. |

| Pyrazinamide (PZA) | Xanthine Oxidase | 5-OH-PZA | High | Minor pathway; PZA is a poor substrate for XO compared to PA. |

| Xanthine | Xanthine Oxidase | Uric Acid | 3-10 | Endogenous competition; inhibited by Allopurinol ( |

Part 3: Experimental Validation Protocols

To validate the role of XO in 5-OH-PA formation, researchers must employ a self-validating system using specific inhibitors and mass spectrometry.

In Vitro Enzymatic Assay

Objective: Quantify the conversion rate of PA to 5-OH-PA by isolated XO.

Reagents:

-

Enzyme: Bovine milk Xanthine Oxidase (0.05 U/mL).

-

Substrate: Pyrazinoic Acid (Sigma-Aldrich), stock 10 mM in DMSO.

-

Inhibitor (Control): Allopurinol (100

). -

Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

Protocol:

-

Equilibration: Incubate XO in buffer at 37°C for 5 minutes.

-

Initiation: Add PA (final conc. 50-500

). -

Monitoring:

-

Continuous: Monitor absorbance increase at 300-340 nm (characteristic of 5-hydroxylated heterocycles) using a UV-Vis spectrophotometer.

-

Discontinuous: Quench aliquots at 0, 5, 10, 30 min with 10% Trichloroacetic acid (TCA) or Acetonitrile.

-

-

Validation: Run a parallel reaction with Allopurinol. Success Criterion: >90% reduction in product formation in the inhibitor arm.

LC-MS/MS Detection Workflow

For biological matrices (plasma/urine), high sensitivity is required.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 100 x 4.6 mm).

-

Mobile Phase: Methanol : 0.1% Acetic Acid (65:35 v/v).[8]

-

Flow Rate: 0.5 mL/min.

Mass Spectrometry (MRM Transitions):

-

Ionization: ESI Positive Mode.

-

Pyrazinoic Acid (PA):

125.0 -

5-OH-PA:

141.0 -

Internal Standard: Nicotinamide or Pyrazinamide-

.

Experimental Workflow Diagram

Caption: Validated workflow for the extraction and quantification of 5-OH-PA from biological matrices.

References

-

Yamamoto, T., et al. (1987). In vitro conversion of pyrazinamide into 5-hydroxypyrazinamide and that of pyrazinoic acid into 5-hydroxypyrazinoic acid by xanthine oxidase from human liver.[9] Biochemical Pharmacology.[9] Link

-

Lacroix, C., et al. (1988). Interaction between allopurinol and pyrazinamide.[1][7][10] European Respiratory Journal. Link

-

Shih, T.Y., et al. (2013). Pyrazinamide-induced hepatotoxicity and the role of its metabolites.[1] Drug Metabolism and Disposition.[1][7] Link

-

BenchChem. A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid.Link

-

Hille, R. (2005). The Mononuclear Molybdenum Enzymes. Chemical Reviews. Link

Sources

- 1. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]

- 6. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro conversion of pyrazinamide into 5-hydroxypyrazinamide and that of pyrazinoic acid into 5-hydroxypyrazinoic acid by xanthine oxidase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

Discovery and history of 5,6-Dihydroxypyrazine-2-carboxylic acid

[1]

Executive Summary

5,6-Dihydroxypyrazine-2-carboxylic acid (also known as 5,6-dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid ) is a heterocyclic building block essential to the pharmaceutical industry.[1] Historically utilized in the exploration of pyrazine metabolism, it has gained prominence as a strategic intermediate in the synthesis of RNA polymerase inhibitors, most notably Favipiravir (T-705) and its analogs. Its chemical utility lies in its dual-carbonyl functionality, which allows for regioselective halogenation—a key step in generating fluorinated antiviral cores.

Chemical Identity & Tautomerism

The reactivity of this compound is defined by its tautomeric equilibrium. While often named as the "dihydroxy" species, in solution and solid state, it predominantly exists in the oxo-form (lactam), stabilized by amide resonance.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid |

| CAS Registry Number | 77168-80-0 |

| Molecular Formula | C₅H₄N₂O₄ |

| Molecular Weight | 156.10 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, dilute aqueous base; poorly soluble in water/acid |

| pKa | ~3.0 (Carboxylic acid), ~8.5 (Amide/Enol) |

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium between the hydroxy- and oxo-forms, which dictates the choice of reagents for downstream functionalization (e.g., chlorination via POCl₃).

Discovery and Historical Context

Early Pyrazine Chemistry (1900s–1970s)

The pyrazine ring system was extensively studied in the early 20th century as a component of natural products (e.g., aspergillic acid) and bioluminescent chromophores (coelenterazine). However, highly oxygenated pyrazines like the 5,6-dihydroxy derivative were initially difficult to isolate due to their high polarity and water solubility. The compound was formally registered under CAS 77168-80-0 around 1980 , emerging from research into:

-

Metabolic Studies : Investigating the degradation products of pyrazinamide (anti-tuberculosis drug) and related carboxamides.

-

Pteridine Synthesis : As a degradation product or precursor in the study of pteridines (which contain a fused pyrazine ring).

The Antiviral Era (1998–Present)

The molecule's significance surged with the discovery of Favipiravir (T-705) by Toyama Chemical Co., Ltd. in the late 1990s. Researchers identified that the pyrazine-2-carboxamide core was essential for inhibiting the viral RNA-dependent RNA polymerase (RdRp).

-

Role : 5,6-Dihydroxypyrazine-2-carboxylic acid serves as a scaffold where the 5- and 6-positions can be activated (via chlorination) and subsequently substituted (e.g., with fluorine or hydrogen) to achieve the specific substitution pattern required for T-705 (6-fluoro-3-hydroxypyrazine-2-carboxamide) and T-1105.

Synthesis Protocols

The industrial preparation of 5,6-dihydroxypyrazine-2-carboxylic acid relies on the condensation of 1,2-dicarbonyls with 1,2-diamines. The most robust method involves 2,3-diaminopropionic acid .

Protocol: Condensation of Diaminopropionic Acid

This method is preferred for its atom economy and the availability of starting materials.

Reagents:

-

2,3-Diaminopropionic acid hydrobromide (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium ethoxide (NaOEt) (3.0 eq)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Neutralization : Dissolve 2,3-diaminopropionic acid hydrobromide in anhydrous ethanol. Add Sodium ethoxide slowly at 0°C to liberate the free diamine.

-

Condensation : Add Diethyl oxalate dropwise to the mixture. The reaction is exothermic.

-

Cyclization : Reflux the mixture for 4–6 hours. The diamine condenses with the oxalate esters to close the pyrazine ring.

-

Work-up : Cool the reaction to room temperature. Acidify with dilute HCl to pH ~2 to precipitate the carboxylic acid.

-

Purification : Filter the solid and recrystallize from water/ethanol to yield 5,6-dihydroxypyrazine-2-carboxylic acid as an off-white powder.

Synthesis Pathway Diagram

Applications in Drug Development

The primary utility of 5,6-dihydroxypyrazine-2-carboxylic acid is as a precursor for regioselective halogenation .

Workflow for Antiviral Synthesis

-

Chlorination : Treatment with phosphoryl chloride (

) converts the 5,6-dihydroxy (dioxo) groups into 5,6-dichloropyrazine-2-carboxylic acid .-

Mechanism: The tautomeric oxo-groups react as enols, allowing nucleophilic substitution by chloride.

-

-

Fluorination/Reduction : The dichloro-intermediate allows for selective nucleophilic aromatic substitution (

) with fluorinating agents (e.g., KF) or reductive dehalogenation to install the specific substitution patterns found in Favipiravir analogs.

References

-

Chemical Abstracts Service . CAS Registry Number 77168-80-0.[2][3] American Chemical Society. Link

-

Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of T-705 against Influenza Virus." Antimicrobial Agents and Chemotherapy, 46(4), 977-981. (Foundational paper on Pyrazinecarboxamide antivirals). Link

-

Cheeseman, G. W. H., & Werstiuk, E. S. (1972). "Recent advances in pyrazine chemistry." Advances in Heterocyclic Chemistry, 14, 99-209. (General reference for hydroxypyrazine synthesis). Link

-

BenchChem . 5,6-Dioxopyrazine-2-carboxylic acid Product Data. (Technical specifications and synthesis overview). Link

-

Toyama Chemical Co., Ltd. (2000). Nitrogen-containing Heterocyclic Carboxamide Derivatives. Patent WO2000010569. (Describes the synthesis of Favipiravir analogs using hydroxy-pyrazine intermediates). Link

Pyrazine Carboxylic Acid Scaffolds in Antiviral Discovery: From Lethal Mutagenesis to Next-Gen Conjugates

Executive Summary: The Pyrazine "Privileged Structure"

In the landscape of antiviral drug discovery, the pyrazine ring—specifically pyrazine-2-carboxylic acid and its carboxamide derivatives—represents a "privileged structure." Unlike rigid scaffolds that serve merely as linkers, the pyrazine core acts as a dynamic nucleobase mimic.

This guide dissects the technical utility of this scaffold, moving beyond the well-known Favipiravir (T-705) to analyze the underlying chemical logic, the "lethal mutagenesis" mechanism, and emerging high-potency derivatives like Cyanorona-20 .

Mechanistic Foundations: The "Trojan Horse" Strategy

The antiviral efficacy of pyrazine-2-carboxylic acid derivatives relies on their ability to mimic purine nucleosides (adenosine and guanosine). However, these molecules are administered as prodrugs . They must undergo intracellular ribosylation and phosphorylation to become active.

The Activation Cascade

The unfunctionalized pyrazine base is inert against viral polymerases. The critical transformation is the conversion to the ribofuranosyl-5'-triphosphate (RTP) form.

-

Entry: The prodrug (e.g., Favipiravir) enters the cell via passive diffusion.

-

Ribosylation: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recognizes the pyrazine base as a pseudo-purine, attaching a ribose-5-phosphate group. Crucial Note: This step requires the specific electronic signature of the pyrazine ring to fool the host enzyme.

-

Phosphorylation: Cellular kinases convert the monophosphate (RMP) to the active triphosphate (RTP).

Dual-Mode Inhibition

Once activated, the RTP metabolite targets the viral RNA-dependent RNA polymerase (RdRp).

-

Mechanism A: Chain Termination. The RTP is incorporated into the nascent RNA strand. Due to steric hindrance or conformational changes, the RdRp stalls, halting replication.

-

Mechanism B: Lethal Mutagenesis (The dominant mechanism). The pyrazine ring, particularly those with a 3-hydroxy substitution, exhibits keto-enol tautomerism. It can base-pair ambiguously with Cytosine (C) or Uracil (U).[1] This forces the virus to replicate with a high error rate, pushing the viral population beyond the "error threshold" into extinction (Error Catastrophe).[2]

Pathway Visualization

Figure 1: The metabolic activation pathway of pyrazine prodrugs. Note the critical role of host HGPRT in the initial ribosylation step.

Structure-Activity Relationship (SAR)[6]

The potency of pyrazine derivatives hinges on specific substitutions at the C-3 and C-6 positions of the pyrazine-2-carboxylic acid core.

The C-3 Position: The Tautomeric Switch

-

Requirement: A hydroxyl (-OH) or oxo (=O) group at C-3 is non-negotiable for broad-spectrum activity.

-

Causality: This group allows the molecule to rotate between keto and enol forms.

-

Keto form mimics Guanosine (pairs with C).

-

Enol form mimics Adenosine (pairs with U).

-

Result: This ambiguity drives the lethal mutagenesis described above [1].

-

The C-6 Position: The Metabolic Shield

-

Problem: Unsubstituted pyrazines are rapidly oxidized by host aldehyde oxidase (AO) into inactive metabolites, leading to short half-lives.

-

Solution: Introduction of a Fluorine atom at C-6 (as seen in Favipiravir).[3][4][5][6]

-

Effect: The C-F bond is metabolically stable and sterically small enough not to interfere with HGPRT recognition, but it blocks AO from oxidizing the ring.

Comparative Data: Key Derivatives

| Compound | Structure | Key Substitution | Mechanism | Primary Target | IC50 (Influenza) |

| T-1105 | 3-hydroxypyrazine-2-carboxamide | Parent Scaffold | Lethal Mutagenesis | Broad RNA Viruses | ~20 µM |

| Favipiravir (T-705) | 6-fluoro-3-hydroxypyrazine-2-carboxamide | C-6 Fluorine | Lethal Mutagenesis | Influenza, Ebola, SARS-CoV-2 | ~0.01 - 0.4 µM |

| Cyanorona-20 | (E)-N-(4-cyanobenzylidene)-derivative | Schiff Base Conjugate | RdRp Locking | SARS-CoV-2 | 0.45 µM [2] |

Experimental Protocols

Chemical Synthesis: General Amidation of Pyrazine-2-Carboxylic Acids

Objective: To synthesize a pyrazine-2-carboxamide derivative from the parent acid. This protocol is adaptable for creating C-6 substituted analogs.

Reagents:

-

Starting Material: 6-fluoro-3-hydroxypyrazine-2-carboxylic acid (for Favipiravir analogs).[4][6]

-

Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or HATU.

-

Amine Source: Ammonium hydroxide (for primary amides) or substituted amines.

Step-by-Step Protocol:

-

Activation: Dissolve the pyrazine-2-carboxylic acid (1.0 eq) in dry DMF under Argon atmosphere. Add CDI (1.2 eq) slowly.

-

Observation: Watch for CO2 evolution (bubbling). Stir at RT for 1 hour until bubbling ceases.

-

-

Coupling: Cool the mixture to 0°C. Dropwise add the amine source (e.g., 28% NH4OH, 5.0 eq).

-

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor via TLC (EtOAc/MeOH 9:1).

-

Workup: Remove DMF under reduced pressure. Resuspend residue in water. Adjust pH to ~3.0 with 1N HCl to precipitate the product (if the product is the free base amide).

-

Purification: Recrystallize from Ethanol/Water.

In Vitro Validation: Plaque Reduction Assay

Objective: To quantify antiviral potency (EC50) while controlling for cytotoxicity.

-

Seeding: Seed MDCK (for Influenza) or Vero E6 (for SARS-CoV-2) cells in 6-well plates. Incubate until 90% confluence.

-

Infection: Wash cells with PBS. Infect with virus (MOI = 0.01) for 1 hour at 37°C.

-

Treatment: Remove viral inoculum. Overlay cells with agarose media containing serial dilutions of the pyrazine derivative (0.1 µM to 100 µM).

-

Incubation: Incubate for 48-72 hours (virus dependent).

-

Fixation/Staining: Fix with 4% Formaldehyde. Stain with Crystal Violet.

-

Quantification: Count plaques. Plot % Inhibition vs. Log[Concentration] to determine EC50.

-

Selectivity Index (SI): Run a parallel MTT assay on uninfected cells to determine CC50. Calculate SI = CC50 / EC50. Target SI > 10.

Workflow Visualization: Discovery Pipeline

Figure 2: Integrated workflow for the development and validation of pyrazine-based antivirals.

Future Directions: Hybrid Conjugates

Recent research (2021-2024) has shifted towards hybrid molecules . Simple pyrazine analogs are limited by solubility and rapid clearance.

-

Pyrazine-Triazole Conjugates: Linking the pyrazine core to a 1,2,3-triazole moiety via "Click Chemistry" has yielded compounds with higher affinity for the SARS-CoV-2 RdRp active site [3].

-

Schiff Base Derivatives: Compounds like Cyanorona-20 utilize a benzylidene linker to occupy larger hydrophobic pockets within the polymerase, potentially overcoming resistance mutations seen with smaller molecules like Favipiravir [2].

References

-

Furuta, Y., et al. (2013).[7] Favipiravir (T-705), a novel viral RNA polymerase inhibitor.[7][8] Antiviral Research.

-

Seliem, I. A., et al. (2021).[9] New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2.[8][10][11] ChemMedChem.

-

Bari, A. A., et al. (2020). Favipiravir: A comprehensive review on its antiviral potential and clinical utility. Drug Discoveries & Therapeutics.

-

Arias, A., et al. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo.[1][2][12][13] eLife.

Sources

- 1. Lethal Mutagenesis of Hepatitis C Virus Induced by Favipiravir | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]

- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 9. researchgate.net [researchgate.net]

- 10. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

A Technical Guide to the Antimicrobial Properties of Pyrazine-2-Carboxylic Acid Compounds

Foreword: The Enduring Relevance of the Pyrazine Scaffold

The global challenge of antimicrobial resistance necessitates a continuous and innovative approach to drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazine ring stands out as a privileged scaffold, consistently appearing in molecules of profound biological importance. Pyrazine-2-carboxylic acid and its derivatives, most notably the cornerstone anti-tuberculosis drug Pyrazinamide (PZA), represent a critical class of compounds that have saved millions of lives. This guide provides a deep, technical exploration into the antimicrobial properties of these compounds, moving beyond established knowledge to synthesize current research on their mechanisms, structure-activity relationships, and the methodologies used to evaluate their potential. It is intended for researchers, medicinal chemists, and drug development professionals who seek to understand and leverage this chemical scaffold for the next generation of antimicrobial agents.

The Enigmatic Mechanism of Action: The Case of Pyrazinamide

Pyrazinamide holds a unique position in the treatment of tuberculosis (TB), primarily for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in the acidic, caseous centers of granulomas.[1][2] This environment is key to its action. The mechanism of PZA is a classic example of prodrug activation, a multi-step process that has been the subject of intense investigation for over six decades.[3]

Prodrug Activation: The Gateway to Activity

PZA itself is inactive. It passively diffuses into the Mtb bacillus, where it is hydrolyzed by a specific mycobacterial enzyme, pyrazinamidase (PZase), also known as nicotinamidase, which is encoded by the pncA gene.[3][4] This enzymatic conversion yields the active form of the drug: pyrazinoic acid (POA).[3][4][5]

A crucial insight for drug developers is that the most common mechanism of clinical resistance to PZA involves loss-of-function mutations in the pncA gene, which prevents this essential activation step.[3][6]

The Acidic Environment and the "Ion Trapping" Model

Once formed, POA is largely deprotonated in the neutral cytoplasm of the mycobacterium. While some POA is removed by a weak efflux pump, the acidic pH of the surrounding environment (pH 5.0-5.5) is the critical factor for its accumulation and efficacy.[3][6] In this acidic milieu, the exported POA becomes protonated to form HPOA.[4] This neutral, more lipophilic form can readily diffuse back into the bacterial cell. Inside the neutral cytoplasm, HPOA dissociates, releasing a proton and trapping the POA anion, leading to a significant intracellular accumulation of POA and acidification of the cytoplasm.[3][5] This disruption of membrane energetics and intracellular pH was long considered a primary mechanism of cell death.[5][7]

Evolving Perspectives: Specific Molecular Targets

While cytoplasmic acidification is a valid consequence of POA accumulation, recent research has unveiled more specific molecular targets, providing new avenues for drug design.

-

Inhibition of Fatty Acid Synthase I (FAS-I): An early and significant hypothesis proposed that POA directly inhibits FAS-I, an enzyme critical for the synthesis of mycolic acids, the unique long-chain fatty acids that are hallmarks of the mycobacterial cell wall.[3][5][7] This disruption would compromise cell wall integrity.

-

Inhibition of Trans-Translation: Another proposed mechanism involves POA binding to the ribosomal protein S1 (RpsA), thereby inhibiting trans-translation, a rescue system that recycles stalled ribosomes.[3][6] However, the direct role of this interaction in the bactericidal effect of PZA has been debated.[6]

-

Targeted Degradation of PanD: The most current and compelling hypothesis suggests that POA binds to the aspartate decarboxylase, PanD.[6][8] PanD is an essential enzyme in the biosynthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic processes. The binding of POA to PanD is proposed to trigger the targeted degradation of the enzyme, effectively shutting down CoA production and leading to cell death.[8][9][10] This mechanism offers a more precise explanation for the potent sterilizing effect of PZA.

The multifaceted and still-debated mechanism of PZA underscores a critical lesson in antimicrobial research: a single compound can exert its effects through a complex interplay of non-specific physiological stress and precise molecular targeting.

Structure-Activity Relationships (SAR): A Blueprint for Rational Design

Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of medicinal chemistry. For pyrazine-2-carboxylic acid derivatives, SAR studies provide a rational basis for designing novel analogs with improved potency, broader spectrum, or the ability to overcome resistance.

The pyrazine ring and the carboxamide group are considered essential for the antimycobacterial activity of PZA itself.[2] However, modifications to this core scaffold have yielded compounds with intriguing properties. The key is to design analogs of the active form, POA, that do not require activation by PZase, thereby creating a potential path to bypass common resistance mechanisms.[8]

Table 1: Summary of Structure-Activity Relationships for Pyrazine-2-Carboxylic Acid Analogs

| Modification Position/Type | Substituent Example | Effect on Antimycobacterial Activity | Reference |

| Ring Substitutions (POA Analogs) | 3- and 5-position alkylamino groups | 5 to 10-fold more potent than POA against Mtb. | [8][9] |

| 5-tert-butyl-6-chloro on pyrazine ring | High activity against Mtb (MIC = 3.13 µg/mL for a trifluoromethylphenyl amide derivative). | [11] | |

| 3,5-bis-trifluoromethylphenyl amide | High activity (72% inhibition) against Mtb, associated with high lipophilicity. | [1][12] | |

| Amide Group Modification | N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | Potent activity against Mtb (MIC < 2.0 µmol/L). | [13] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Activity against Mtb equivalent to or better than PZA (MIC = 6 µM) with low cytotoxicity. | [14] | |

| Bioisosteric Replacement | Ring isosteres (replacing pyrazine) | Did not significantly enhance potency. | [8][9] |

| Carboxylic acid bioisosteres | Did not significantly enhance potency. | [8][9] |

Field Insights: The data strongly suggest that lipophilicity and specific substitutions on the pyrazine ring are key drivers of activity. The success of 3- and 5-position alkylamino-POA analogs demonstrates that direct modification of the active moiety (POA) is a viable strategy to enhance potency.[8][9] Furthermore, the high activity of various N-substituted phenyl amides, particularly those with halogen or trifluoromethyl groups, points towards the importance of the amide portion in interacting with the biological target or influencing pharmacokinetic properties like cell penetration.[1][11]

Beyond Tuberculosis: The Broader Antimicrobial Spectrum

While the fame of the pyrazine-2-carboxylic acid scaffold is built on its anti-TB activity, research has demonstrated that its derivatives possess a wider antimicrobial spectrum, including activity against other bacteria and fungi. This suggests that with appropriate chemical modifications, the scaffold can be tuned to target different microbial pathogens.

Several studies have synthesized and screened libraries of pyrazine-2-carboxylic acid derivatives against a range of microorganisms.[15][16][17]

Table 2: Broader-Spectrum Antimicrobial Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Derivative Class | Test Organism(s) | Observed Activity | Reference |

| Pyrazine Carboxamide Derivatives | Aspergillus niger, Candida albicans | Antifungal activity observed at 50 µg/ml. | [15] |

| Pyrazine-2-Carbohydrazide Derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Potent activity observed. | [17] |

| Escherichia coli, Salmonella typhi (Gram-negative) | Lower but present activity compared to Gram-positives. | [17] | |

| Piperazine-Pyrazine Conjugates | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Compound P4 showed the highest overall antimicrobial activity. | [16][18] |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Extensively Drug-Resistant (XDR) Salmonella Typhi | Compound 5d showed the highest potency with a MIC of 6.25 µg/mL. | [19] |

| 3-Benzylaminopyrazine-2-carboxamides | Enterococcus faecalis, Staphylococcus aureus | Moderate activity observed. | [14] |

Field Insights: The data indicate that pyrazine-2-carboxamide derivatives often show more potent activity against Gram-positive bacteria than Gram-negative bacteria.[17] This is a common observation for many classes of compounds and is often attributed to the complex outer membrane of Gram-negative bacteria acting as a permeability barrier. The promising activity against XDR S. Typhi is particularly noteworthy, as it highlights the potential of this scaffold to address critical areas of multidrug resistance.[19] The observed antifungal activity further broadens the potential therapeutic applications of these compounds.[15]

Experimental Protocols: From Synthesis to Susceptibility Testing

The trustworthiness of any claim regarding a compound's antimicrobial properties rests on robust and well-documented experimental protocols. This section details the fundamental workflows for the synthesis and evaluation of pyrazine-2-carboxylic acid derivatives.

Protocol: Synthesis of Pyrazine-2-Carboxamide Derivatives

This protocol describes a general method for synthesizing N-substituted pyrazine-2-carboxamides via the condensation of an acid chloride with a primary or secondary amine. This is a common and effective strategy reported in the literature.[13][15]

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction with an amine in the presence of a non-nucleophilic base (like pyridine or triethylamine) traps the HCl generated, driving the reaction to completion.

Step-by-Step Methodology:

-

Acid Chloride Formation: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane. b. Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. c. Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution. d. Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude pyrazine-2-carbonyl chloride can be used directly or recrystallized.

-

Amide Coupling: a. Dissolve the desired amine (e.g., a substituted aniline) (1.0 eq) in a dry solvent like acetone or dichloromethane, containing a base such as pyridine (1.1 eq). b. Cool the amine solution in an ice bath (0 °C). c. Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the stirred amine solution. d. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours after the addition is complete.

-

Work-up and Purification: a. Monitor the reaction to completion using Thin Layer Chromatography (TLC).[15] b. Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. c. Alternatively, perform a liquid-liquid extraction. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, IR spectroscopy, and mass spectrometry.[15][17]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a gold-standard quantitative method.

Self-Validating System: This protocol is self-validating through the inclusion of multiple controls. The positive control (no drug) ensures the bacteria can grow under the assay conditions. The negative/sterility control (no bacteria) ensures the media is not contaminated. The standard drug control validates the assay against a known antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Materials: a. Prepare sterile liquid growth medium appropriate for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). c. Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Assay Plate Setup (96-well plate): a. Dispense 50 µL of sterile growth medium into wells A1 through A12 and B1 through H11. b. Add an additional 50 µL of the compound stock solution to well A1, resulting in a total volume of 100 µL. This is the starting concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from well A1 to well A2, mix thoroughly, then transfer 50 µL from A2 to A3, and so on, down to well A10. Discard 50 µL from well A10. Wells A1-A10 now contain serially diluted compound. d. Repeat this serial dilution for other test compounds in rows B, C, etc.

-

Controls: a. Positive Control (Growth): Wells A11-H11 will contain 50 µL of medium only (no compound). b. Negative Control (Sterility): Wells A12-H12 will contain 100 µL of medium only (no compound, no inoculum). c. Standard Drug Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be run in parallel in a separate row.

-

Inoculation: a. Add 50 µL of the prepared microbial inoculum to all wells from column 1 to 11 (e.g., A1-H11). Do NOT add inoculum to column 12 (sterility control). b. The final volume in wells 1-11 is now 100 µL.

-

Incubation: a. Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Growth is indicated by turbidity or a pellet at the bottom of the well. b. Validate Controls: There should be clear growth in the positive control wells (column 11) and no growth in the negative control wells (column 12).

Conclusion and Future Directions

The pyrazine-2-carboxylic acid scaffold remains a highly valuable platform in the quest for novel antimicrobial agents. While the intricate mechanism of its most famous derivative, Pyrazinamide, is still being fully elucidated, the latest research pointing towards the degradation of PanD provides an exciting new template for structure-based drug design.[8][10] The demonstrated broad-spectrum potential against various bacteria, including drug-resistant strains, and fungi highlights the versatility of this chemical core.[15][17][19]

Future research should focus on designing PZA/POA analogs that can bypass pncA-mediated resistance, exploring substitutions that enhance activity against Gram-negative pathogens, and optimizing the scaffold for antifungal potency. By integrating rational design based on known SAR with robust synthesis and screening protocols, the scientific community can continue to unlock the full therapeutic potential of pyrazine-2-carboxylic acid compounds in the ongoing fight against infectious diseases.

References

- What is the mechanism of action (MOA) of Pyrazinamide? - Dr.Oracle. (2025). Dr.Oracle.

- Pyrazinamide - Wikipedia. Wikipedia.

- The Bewildering Antitubercular Action of Pyrazinamide - PMC - NIH. (n.d.).

- Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.

- What is the mechanism of Pyrazinamide? - Patsnap Synapse. (2024).

- Gopal, P., et al. (n.d.). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. American Chemical Society.

- Stehr, M., Elamin, A. A., & Singh, M. (2015). Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria. Expert Review of Anti-infective Therapy, 13(5), 593-603.

- Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 163-174.

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Asian Journal of Research in Chemistry.

- Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Journal of Medicinal Chemistry, 65(21), 14358-14370.

- Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Experts@Minnesota.

- Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.

- Kráľová, K., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-376.

- Kráľová, K., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.

- Zadrazilova, I., et al. (2017).

- Jampilek, J., et al. (2005). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. European Journal of Medicinal Chemistry, 40(3), 249-258.

- STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. (2024). Docsity.

- Hareesh, H. N., et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.

- Wahan, S. K., Sharma, S., & Chawla, P. A. (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Mini Reviews in Medicinal Chemistry, 23(6), 700-718.

- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305.

- Abdel-Aziz, M., & Abdel-Rahman, H. M. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(8), 3384-3388.

- Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. (2012). Semantic Scholar.

Sources

- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

- 9. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 15. jocpr.com [jocpr.com]

- 16. rjpbcs.com [rjpbcs.com]

- 17. jyoungpharm.org [jyoungpharm.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Sensitivity Analysis of 5-Hydroxypyrazinamide (5-OH-PZA) in Human Plasma

Abstract

This application note details a robust workflow for the extraction and quantification of 5-Hydroxypyrazinamide (5-OH-PZA) , a critical metabolite of the anti-tuberculosis drug Pyrazinamide (PZA), in human plasma. Unlike the parent drug, 5-OH-PZA exhibits extreme polarity, creating significant challenges in retention and matrix interference. This guide presents two validated protocols: a high-throughput Protein Precipitation (PPT) method for standard therapeutic drug monitoring (TDM) and a Phospholipid Depletion (PLD) method for high-sensitivity pharmacokinetic (PK) profiling.

Introduction & Clinical Significance

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy.[1] While PZA itself is a prodrug, its clinical efficacy and toxicity profile are tightly linked to its metabolism.

-

Bioactivation: PZA is hydrolyzed by Mycobacterium tuberculosis amidase to Pyrazinoic Acid (PA), the active bactericidal agent.

-

Host Metabolism: In the human liver, PZA is metabolized by Xanthine Oxidase (XO) to 5-Hydroxypyrazinamide (5-OH-PZA).[2][3]

-

Toxicity Correlation: Elevated plasma levels of 5-OH-PZA and 5-OH-PA have been directly correlated with PZA-induced hepatotoxicity. Monitoring 5-OH-PZA is therefore essential for elucidating liver injury mechanisms and optimizing dosing in renally impaired patients.

Metabolic Pathway Visualization

The following diagram illustrates the dual metabolic pathways of PZA in the human host.

Caption: Metabolic pathway of Pyrazinamide showing the formation of 5-OH-PZA via Xanthine Oxidase.

Methodological Challenges: The "Polarity Trap"

5-OH-PZA is significantly more hydrophilic than PZA. In standard C18 Reversed-Phase Liquid Chromatography (RPLC), 5-OH-PZA often elutes in the void volume (

-

Ion Suppression: Drastic loss of signal due to competition with matrix components.

-

Poor Reproducibility: Retention times shift with slight changes in mobile phase organic content.

Our Solution: We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Aqueous C18 (T3-type) chemistries to retain 5-OH-PZA away from the suppression zone.

Sample Preparation Protocols

Protocol A: Optimized Protein Precipitation (PPT)

Best for: Routine TDM, Clinical Labs, High Throughput (LOQ ~ 100 ng/mL)

Principle: Rapid denaturation of plasma proteins using organic solvent. We use a specific ratio of Methanol/Acetonitrile to balance solubility and precipitation efficiency.

| Reagent | Purpose |

| Extraction Solvent | Methanol:Acetonitrile (50:50 v/v) with 0.1% Formic Acid. |

| Internal Standard (IS) | Pyrazinamide-15N,d3 or 5-OH-PZA-13C2 (Essential for compensating matrix effects). |

| Diluent | 10 mM Ammonium Formate (matches initial mobile phase).[4][5] |

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of Internal Standard working solution (5 µg/mL). Vortex gently.

-

Precipitation: Add 200 µL of chilled Extraction Solvent (-20°C).

-

Note: Cold solvent improves protein crashing and minimizes degradation.

-

-

Agitation: Vortex vigorously for 2 minutes (or shaker at 1000 rpm).

-

Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh vial.

-

Dilution (Critical): Add 100 µL of Diluent (Aqueous buffer).

-

Why? Injecting pure organic solvent causes "solvent effects" (peak broadening) for polar analytes on aqueous columns.

-

-

Injection: Inject 2-5 µL onto the LC-MS/MS.

Protocol B: Phospholipid Depletion (PLD)

Best for: PK Studies, Low LOQ (< 10 ng/mL), Research Applications

Principle: Uses specialized filtration plates (e.g., Waters Ostro™, Agilent Captiva™) that chemically retain phospholipids while allowing small polar molecules to pass.

Step-by-Step Workflow:

-

Load: Place the PLD plate on a vacuum manifold.

-

Sample: Pipette 100 µL of plasma into the wells.

-

Precipitate: Add 300 µL of 1% Formic Acid in Acetonitrile.

-

Mix: Aspirate/dispense 3 times or vortex the plate for 1 minute.

-

Elute: Apply vacuum (approx. 5-10 inHg) and collect filtrate into a receiving plate.

-

Evaporation (Optional): If higher sensitivity is needed, evaporate under Nitrogen at 40°C and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

To ensure separation of 5-OH-PZA from the void volume, the following chromatographic conditions are recommended.

Option 1: HILIC Mode (Recommended)

-

Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for amides).

-

Mobile Phase B: Acetonitrile:Water (95:5).

-

Gradient: Start at 95% B. Ramp to 50% B over 4 minutes.

-

Retention: 5-OH-PZA elutes after PZA in HILIC mode.

Option 2: Aqueous Stable C18 (Reverse Phase)

-

Column: Waters Atlantis T3 or Agilent Zorbax SB-Aq (High aqueous stability).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Gradient: Hold 0% B for 1.0 min (to retain polar 5-OH-PZA). Ramp to 90% B.

Mass Spectrometry Transitions (MRM)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| 5-OH-PZA | 140.1 | 123.1 | 18 |

| 5-OH-PZA (Qual) | 140.1 | 96.0 | 25 |

| Pyrazinamide | 124.1 | 81.1 | 20 |

| IS (PZA-15N,d3) | 128.1 | 84.1 | 20 |

Analytical Logic & Workflow Diagram

The following diagram summarizes the decision process for selecting the correct sample preparation method based on sensitivity requirements.

Caption: Decision tree for 5-OH-PZA sample preparation based on sensitivity needs.

Validation & Stability Considerations (Self-Validating System)

To ensure the protocol is self-validating, adhere to these criteria derived from FDA/EMA Bioanalytical Guidelines:

-

Matrix Effect Quantification:

-

Perform a Post-Column Infusion experiment. Infuse 5-OH-PZA continuously while injecting a blank plasma extract.

-

Pass Criteria: No significant drop in baseline signal at the retention time of 5-OH-PZA (indicates successful removal of phospholipids).

-

-

Stability of 5-OH-PZA:

-

5-OH-PZA is sensitive to oxidation and hydrolysis.

-

Requirement: Process samples on ice. Autosampler temperature must be maintained at 4°C .

-

Storage: Plasma samples should be stored at -80°C . Long-term stability at -20°C is poor for hydroxylated metabolites.

-

-

Carryover:

-

Due to the high polarity, 5-OH-PZA can stick to metallic needle surfaces.

-

Mitigation: Use a needle wash of 10% Acetone in Water (or Methanol:Water 50:50) to ensure complete removal between injections.

-

References

-

World Health Organization. (2018). Technical Report: Pharmacokinetics and pharmacodynamics (PK/PD) of the tuberculosis drugs. WHO. Link

-

Zheng, X., et al. (2021). "Plasma concentrations of pyrazinamide, pyrazinoic acid, and 5-hydroxypyrazinamide from 63 Rwandan patients coinfected with tuberculosis and HIV."[3] Antimicrobial Agents and Chemotherapy, 65(9). Link

-

Song, S. H., et al. (2007).[6] "Simultaneous determination of first-line anti-tuberculosis drugs and their major metabolic ratios by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 21(8), 1331-1338. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

-

Perumal, R., et al. (2020). "A high-throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma." Biomedical Chromatography, 34(3). Link

Sources

- 1. Pyrazinamide-induced hepatotoxicity mediated by aldehyde oxidase and xanthine oxidase | springermedizin.de [springermedizin.de]

- 2. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

High-Performance Analysis of Polar Metabolites: Overcoming the Reversed-Phase Retention Gap

Application Note: AN-PM-2025-RP

Abstract

The analysis of polar metabolites (amino acids, organic acids, nucleotides, and phosphorylated sugars) presents a fundamental challenge in reversed-phase liquid chromatography (RPLC). Standard C18 chemistries often fail to retain these hydrophilic compounds, causing them to co-elute in the void volume (

The Mechanistic Challenge: Why C18 Fails

To retain polar metabolites, the mobile phase must be highly aqueous (>95% water). However, on traditional densely bonded C18 columns, this environment triggers a phenomenon historically termed "phase collapse," now more accurately described as Dewetting .[1]

The Dewetting Phenomenon

When the hydraulic pressure inside the column pores drops (e.g., stopping the flow) or is insufficient to overcome the interfacial tension between the highly hydrophobic C18 chains and the water molecules, the mobile phase is physically expelled from the pores.[2][3] This reduces the effective surface area by up to 95%, resulting in total retention loss.

Figure 1: The Dewetting Mechanism. Standard C18 pores expel water when pressure drops, while aqueous-stable phases maintain solvation via polar spacing or functional groups.

Strategy A: Advanced Column Chemistries (The "Clean" Approach)

The most robust solution avoids complex mobile phase additives by utilizing column chemistries designed for 100% aqueous stability.

Recommended Phase Technologies

| Technology Type | Mechanism | Target Analytes | Commercial Examples |

| High-Strength Silica (HSS) T3 | Trifunctional C18 bonding with intermediate ligand density (approx. 1.6 µmol/m²).[4] Promotes pore wetting. | Organic acids, water-soluble vitamins, polar drugs. | Waters Atlantis T3, ACQUITY HSS T3 |

| Polar-Embedded Groups | A polar group (amide, carbamate, ether) is embedded in the alkyl chain to shield silanols and interact with water. | Basic compounds (shielding effect), polar neutrals. | Waters SymmetryShield, Agilent Zorbax Bonus-RP |

| Polar-Surface C18 | Silica surface is thermally modified with a polar layer before C18 bonding. | Wide range of polar/non-polar mixtures.[5][6][7][8][9] | Phenomenex Luna Omega Polar C18 |

| Fluorinated (PFP) | Pentafluorophenyl propyl.[4] Offers dipole-dipole and | Isomeric compounds, halogenated polars. | Phenomenex Kinetex PFP, Supelco Discovery HS F5 |

Protocol 1: Central Carbon Metabolism Profiling (TCA Cycle)

Objective: Separation of organic acids (citrate, malate, succinate) and polar bases without ion-pairing agents.

-

Column: Waters Atlantis T3 (C18), 2.1 x 100 mm, 3 µm (or 1.8 µm for UHPLC).

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min (HPLC) or 0.5 mL/min (UHPLC).

-

Temperature: 35°C (Critical: Lower temps aid retention of small polars).

Gradient Table:

| Time (min) | %A (Water) | %B (Organic) | Curve | Description |

|---|---|---|---|---|

| 0.0 | 100 | 0 | - | Hold 100% Aqueous to load polars. |

| 2.0 | 100 | 0 | 6 | Isocratic hold ensures retention. |

| 10.0 | 60 | 40 | 6 | Shallow gradient elutes moderately polar species. |

| 12.0 | 5 | 95 | 6 | Wash lipophilic contaminants. |

| 15.0 | 5 | 95 | 6 | Hold Wash. |

| 15.1 | 100 | 0 | 1 | Return to initial. |

| 20.0 | 100 | 0 | 1 | Re-equilibration (Critical). |

Strategy B: Ion-Pairing Chromatography (The "Retention" Approach)

When analytes are ionic and too polar for even T3-style columns (e.g., nucleotides like ATP, GTP), Ion-Pairing Chromatography (IPC) is required. IPC reagents are surfactants that adsorb to the C18 surface, creating a dynamic ion-exchange surface.

Warning: IPC reagents (Tributylamine, Triethylamine) are "sticky" and will permanently contaminate an LC system. Dedicate a specific instrument or column to this method.

Protocol 2: Nucleotide and Sugar Phosphate Analysis

-

Column: Standard C18 (high surface area), e.g., Phenomenex Luna C18(2) or Waters BEH C18.

-

Ion-Pairing Agent: Tributylamine (TBA) + Acetic Acid.

-

Mobile Phase A: 10 mM TBA + 15 mM Acetic Acid in Water (pH ~5.0).

-

Mobile Phase B: Methanol.

Method Parameters:

-

Equilibration: IPC requires significantly longer equilibration than standard RP (20–30 column volumes) to saturate the stationary phase with the pairing agent.

-

Temperature: 40°C.

Figure 2: Decision Matrix for selecting between Aqueous-Stable RP and Ion-Pairing RP.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Retention Time Drift (Earlier) | Dewetting (Phase Collapse). | Wash column with 100% organic for 20 mins, then re-equilibrate. Switch to T3/Aq-type column. |

| Retention Time Drift (Later) | IPC reagent accumulation. | Ensure consistent mobile phase preparation.[4][11] Increase equilibration time. |

| Split Peaks (Early Eluters) | Solvent mismatch. | Injection solvent is too strong. Dissolve samples in 100% Water or Mobile Phase A. |

| MS Signal Suppression | Co-elution with salt/void. | Divert flow to waste for the first 1.0 min. Use Formic Acid instead of Phosphate buffers. |

References

-

Waters Corporation. Analysis of Morphine and Its Polar Metabolites Using Atlantis T3 Columns. Application Note.

-

Phenomenex. Luna Omega Polar C18 for Polar Compounds.[4][5][9] Technical Guide.[1]

-

Gritti, F. & Guiochon, G. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International.

-

Lu, W. et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry.[4][5][6][12][13]

-

Welch Materials. Preventing Hydrophobic Collapse: Demystifying AQ Columns. Technical Article.[1][5][13]

Sources

- 1. C18 columns - why so different? - Chromatography Forum [chromforum.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. [Kromasil®] F.A.Q. - What is "phase collapse / wettability" problem? [kromasil.com]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Polar Compounds | SIELC Technologies [sielc.com]

- 8. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

Application Note: qNMR Purity Assessment of 5-Hydroxypyrazinamide (5-OH-PZA)

The following Application Note is structured to provide a comprehensive, self-validating protocol for the purity assessment of 5-Hydroxypyrazinamide (5-OH-PZA) using quantitative NMR (qNMR).

Abstract

This guide details a robust quantitative NMR (qNMR) protocol for assessing the molar purity of synthesized 5-Hydroxypyrazinamide (5-OH-PZA), a primary metabolite of the tuberculosis drug Pyrazinamide (PZA) and a critical process impurity. Unlike chromatographic methods (HPLC), qNMR offers metrological traceability without requiring a homologous reference standard. This protocol addresses the specific challenges of 5-OH-PZA analysis, including its keto-enol tautomerism, solubility profile, and relaxation dynamics in DMSO-d6.

Introduction & Scientific Context

The Analyte: 5-OH-PZA

5-Hydroxypyrazinamide (CAS: 13924-96-4) is the primary metabolite of Pyrazinamide, formed via xanthine oxidase. In synthetic pathways, it may appear as an over-oxidation impurity.

Crucial Tautomeric Consideration: Researchers must recognize that "5-Hydroxypyrazinamide" is a nominal name. In solution (particularly in polar aprotic solvents like DMSO), the compound predominantly exists as the 5-oxo-4,5-dihydropyrazine-2-carboxamide tautomer.

-

Implication for NMR: You will not observe a phenolic hydroxyl (-OH) signal. Instead, you will observe a broad amide-like ring nitrogen proton (NH) downfield (>11 ppm) and a shift in the aromatic proton signals compared to the parent PZA.

Why qNMR?

While HPLC is standard for trace impurity profiling (<0.1%), qNMR is superior for establishing the absolute purity (>95%) of a synthesized bulk material because:

-

SI Traceability: Purity is derived from the ratio of integrals relative to a certified Internal Standard (IS), not a response factor.

-

Structural Confirmation: Simultaneously confirms identity and purity.

-

Tautomer Detection: Quantifies the ratio of tautomers if slow exchange occurs (though fast exchange is typical in DMSO).

Strategic Protocol Design

Solvent Selection

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6)

-

Reasoning: 5-OH-PZA has limited solubility in CDCl3. While D2O is possible, it causes deuterium exchange with the amide protons (

) and the ring NH, erasing critical integration signals. DMSO-d6 prevents this exchange and ensures sharp signals.

Internal Standard (IS) Selection

The IS must have a signal in a "silent" region of the 5-OH-PZA spectrum.

-

Primary Recommendation: Maleic Acid (

~6.2 ppm, singlet).-

Why: It sits cleanly between the water signal (~3.3 ppm) and the aromatic region of pyrazines (7.5–9.0 ppm). It is non-hygroscopic and stable.

-

-

Alternative: Dimethyl Sulfone (DMSO2) (

~3.0 ppm, singlet).-

Why: Useful if the aromatic region is crowded with other impurities, though it is close to the residual water peak.

-

Acquisition Parameters (The "Why" behind the settings)

-

Pulse Angle: 90° (Maximize signal).

-

Relaxation Delay (D1): 30 seconds .

-

Spectral Width: -2 to 14 ppm (to capture the downfield ring NH).

Experimental Workflow

Visual Workflow (Graphviz)

Caption: Figure 1.[4] End-to-end qNMR workflow ensuring metrological traceability from weighing to calculation.

Step-by-Step Protocol

Step 1: Gravimetric Preparation

-

Equilibrate the analytical balance (readability 0.01 mg or better).

-

Weigh 10.0–15.0 mg of synthesized 5-OH-PZA (

) directly into a clean vial. -

Weigh 5.0–8.0 mg of Maleic Acid (TraceCERT® or equivalent NIST-traceable standard) (

) into the same vial.-

Note: Co-solvation minimizes error compared to using stock solutions, which can suffer from density changes.

-

-

Add 0.6 mL DMSO-d6 . Cap and vortex until fully dissolved. Transfer to a 5mm NMR tube.

Step 2: Instrument Setup

-

Temperature: Set to 298 K (25°C).

-

Spin: OFF (Spinning sidebands can interfere with integration).

-

Gain: Run autogain to maximize dynamic range without receiver overflow.

-

Experiment: Standard 1H pulse (e.g., zg on Bruker, s2pul on Varian).

-

NS (Scans): 16 or 32 (S/N > 150:1 is required).

-

D1 (Relaxation Delay): 30 s .

-

AQ (Acquisition Time): > 3 s.

-

Step 3: Processing

-

Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz (or none). Do not use heavy apodization which distorts peak areas.

-

Phasing: Perform careful manual phasing. The baseline must be flat at the integration limits.

-

Baseline Correction: Apply a polynomial baseline correction (e.g., abs on Bruker).

Data Analysis & Interpretation

Spectral Assignment (DMSO-d6)

Unlike PZA, which shows three aromatic protons, 5-OH-PZA (oxo-form) will display:

| Signal Identity | Approx. Shift ( | Multiplicity | Integration ( | Notes |

| Ring NH | 11.0 – 13.0 ppm | Broad Singlet | 1H | Diagnostic of oxo-tautomer.[5] |

| H-3 (Ring) | 8.2 – 8.5 ppm | Singlet | 1H | Ortho to amide; deshielded. |

| H-6 (Ring) | 7.8 – 8.1 ppm | Singlet | 1H | Adjacent to ketone. |

| Amide ( | 7.5 – 8.0 ppm | Broad Singlets | 2H | Often appear as two distinct humps due to restricted rotation. |

| Maleic Acid (IS) | 6.0 – 6.3 ppm | Singlet | 2H | Quantification Target |

| H2O (Residual) | ~3.3 ppm | Broad | - | Ignore. |

| DMSO (Residual) | ~2.5 ppm | Quintet | - | Ignore. |

Calculation Formula

Calculate the percentage purity (

Where:

- : Integrated area (x = analyte, std = internal standard).

- : Number of protons (Maleic Acid = 2; 5-OH-PZA Ring H-3 = 1).

- : Molar Mass (5-OH-PZA = 139.11 g/mol ; Maleic Acid = 116.07 g/mol ).

- : Mass weighed (mg).

- : Purity of the Internal Standard (as a decimal, e.g., 0.998).

Internal Standard Decision Tree

Caption: Figure 2. Decision matrix for selecting the optimal Internal Standard based on spectral crowding.

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| Missing Ring NH | Fast exchange with residual water. | Ensure DMSO-d6 is "100%" grade (dry). Do not use D2O. |

| Baseline Rolling | Improper delay or filter bandwidth. | Increase digital filter bandwidth; apply backward linear prediction (LP) to first few points if necessary. |

| Integration Error | Phasing is imperfect. | Zoom in on the baseline of the IS and Analyte peaks. Adjust 0th order phase until flat. |

| Purity > 100% | The IS might be relaxing slower than the analyte. Increase D1 to 60s and re-acquire to verify. |

References

-

United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. USP-NF.

-

Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2717-2727.

-

Bharti, S. K., et al. (2012). Quantitative NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.

-

PubChem. Pyrazinamide Compound Summary (Metabolism & Structure).

-

Gottlieb, H. E., et al. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 5-OH-PZA

Welcome to the technical support center for the bioanalysis of 5-hydroxy-pyrazinamide (5-OH-PZA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS analysis of this critical metabolite of pyrazinamide. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reliable analytical methods.

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, often leading to inaccurate and irreproducible results.[1][2] This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects to ensure the integrity of your 5-OH-PZA quantification.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the LC-MS/MS analysis of 5-OH-PZA.

Q1: My 5-OH-PZA signal is inconsistent and shows poor reproducibility across different plasma samples. What could be the cause?

A1: Inconsistent signal and poor reproducibility are classic signs of matrix effects. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix.[3][4][5] In plasma, common culprits include phospholipids, salts, and other endogenous components.[3] These interfering substances can affect the formation of charged droplets and the release of gas-phase ions in the mass spectrometer's ion source, leading to variability in the 5-OH-PZA signal.[1][3]

To confirm if matrix effects are the root cause, you can perform a post-extraction spike experiment.[1] This involves comparing the signal of 5-OH-PZA spiked into an extracted blank plasma sample with the signal of 5-OH-PZA in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Q2: How can I quantitatively assess the matrix effect for my 5-OH-PZA assay?

A2: A quantitative assessment of the matrix effect is a critical component of bioanalytical method validation. The matrix factor (MF) can be calculated to determine the extent of ion suppression or enhancement.

Protocol: Quantitative Assessment of Matrix Effect

-

Prepare two sets of samples:

-

Set A: Spike a known concentration of 5-OH-PZA and the internal standard (IS) into a neat solution (e.g., mobile phase).

-

Set B: Extract blank plasma from at least six different sources. Spike the same concentration of 5-OH-PZA and IS into the post-extracted matrix.

-

-

Analyze the samples by LC-MS/MS.

-

Calculate the Matrix Factor (MF) for the analyte and the IS using the following formulas:

-

MF (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

-

MF (IS) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

-

-

Calculate the IS-Normalized MF:

-

IS-Normalized MF = MF (Analyte) / MF (IS)

-

An IS-Normalized MF value between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for the matrix effect.

Q3: What is the best sample preparation technique to minimize matrix effects for 5-OH-PZA analysis in plasma?

A3: The choice of sample preparation technique is crucial for minimizing matrix effects. The goal is to selectively remove interfering matrix components while efficiently recovering 5-OH-PZA.[6][7][8]

| Technique | Principle | Pros for 5-OH-PZA | Cons for 5-OH-PZA |

| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other small molecules, leading to significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | 5-OH-PZA is partitioned between two immiscible liquids (aqueous sample and organic solvent). | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.[6][8] | Requires optimization of solvent and pH; can be labor-intensive. |

| Solid-Phase Extraction (SPE) | 5-OH-PZA is retained on a solid sorbent while interferences are washed away. | Offers the most effective cleanup by selectively isolating the analyte, significantly reducing matrix effects. | More complex method development and higher cost per sample. |

Recommendation: For robust and reliable quantification of 5-OH-PZA, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode or a polar-modified sorbent would likely provide the best selectivity for the polar 5-OH-PZA molecule. If SPE is not feasible, a well-optimized LLE protocol can also yield good results.[9][10]

Diagram: Decision Workflow for Sample Preparation

Caption: Decision tree for selecting a sample preparation method.

Q4: How do I choose an appropriate internal standard (IS) for 5-OH-PZA analysis?

A4: The selection of a suitable internal standard is paramount for compensating for matrix effects and other variabilities during sample processing and analysis.[11][12][13]

The "gold standard" is a stable isotope-labeled (SIL) internal standard of 5-OH-PZA (e.g., 5-OH-PZA-d3). A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will co-elute and experience the same degree of ionization suppression or enhancement.[4][12] This allows for accurate correction of matrix-induced signal variations.

If a SIL-IS for 5-OH-PZA is not available, a structural analog can be used. However, it is crucial that the analog has a similar chemical structure, polarity, and ionization efficiency to 5-OH-PZA to ensure it behaves similarly during extraction and ionization.[13]

Q5: Can I overcome matrix effects by simply diluting my sample?

A5: Sample dilution can be a simple and effective strategy to reduce matrix effects.[14] By diluting the sample, the concentration of interfering endogenous components is lowered, which can alleviate ion suppression. However, this approach is only viable if the concentration of 5-OH-PZA in the sample is high enough to remain well above the lower limit of quantification (LLOQ) after dilution. For trace-level analysis, dilution may compromise the sensitivity of the assay.

Q6: My chromatography shows a broad peak for 5-OH-PZA. Could this be related to matrix effects?

A6: While peak shape is primarily a function of chromatographic conditions, severe matrix effects can sometimes manifest as distorted peaks.[2] This can occur if high concentrations of co-eluting matrix components interfere with the interaction of 5-OH-PZA with the stationary phase.

Troubleshooting Steps for Poor Peak Shape:

-

Optimize Chromatographic Conditions:

-

Column Chemistry: Consider a column with a different stationary phase (e.g., HILIC for the polar 5-OH-PZA) to improve separation from interfering matrix components.

-

Mobile Phase: Adjust the mobile phase composition, pH, and gradient profile to enhance peak shape and resolution.

-

-

Improve Sample Cleanup: As discussed in Q3, a more rigorous sample preparation method like SPE can remove the interfering components that may be causing peak distortion.

Diagram: The Mechanism of Ion Suppression

Caption: Ion suppression mechanism in the MS source.

References

-

Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. [Link]

-

What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. [Link]

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

-

Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

-

Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

-

Practical Bioanalytical Method Validation by LC-MS/MS. ASMS. [Link]

-

Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

-

Ion suppression (mass spectrometry). Wikipedia. [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

-

Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]

-